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Compound of Interest |

7-Chloro-4-hydroxy-3-
Compound Name:
nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105

. J

The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor
Synthesis
Executive Summary & Chemical Identity

7-Chloro-4-hydroxy-3-nitroquinoline (CAS 5350-50-5) is a high-value heterocyclic
intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence
of a strongly electron-withdrawing nitro group at the C3 position. This structural modification
fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack
and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably
imidazo[4,5-c]quinolines (PI3BK/mTOR inhibitors and immunomodulators).

Structural Dynamics: The Tautomerism Factor

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the
4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one
tautomer predominates.

e |UPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one[1]

e Molecular Formula: C
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» Molecular Weight: 224.60 g/mol [1]

e Appearance: Yellow to ochre crystalline powder (Nitro chromophore).

o Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

Property

Value

Context for
Experimentation

Melting Point

>300°C (dec)

High thermal stability requires
high-boiling solvents (e.qg.,
Dowtherm A, Diphenyl ether)

for certain cyclizations.

pKa

~5.8 (calc)

The 3-nitro group increases
acidity of the N-H proton
compared to the non-nitrated

analog.

Reactivity

C4-Electrophile

The C3-nitro group makes the
C4-carbonyl oxygen highly
susceptible to activation by
POCI

Upstream Synthesis: The Nitration Protocol

The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich

quinolone ring.

Protocol: Nitration of 7-Chloro-4-hydroxyquinoline
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Obijective: Selective nitration at C3 without over-nitration or ring oxidation.
Reagents:
e 7-Chloro-4-hydroxyquinoline (Starting Material)[2]
e Fuming Nitric Acid (HNO
, >90%)
e Propionic Acid or Acetic Acid (Solvent/Modulator)
Step-by-Step Methodology:

e Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to
60°C to ensure partial solubility.

o Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its
higher boiling point and better solubility profile for the starting material.

» Addition: Dropwise add Fuming HNO

(1.5 eq) while maintaining temperature between 60-70°C.

o Caution: Exothermic reaction. Use an internal temperature probe.

e Reflux: Heat the mixture to 110°C (reflux) for 2—4 hours. The suspension will likely clarify and
then reprecipitate the product.

e Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).

 Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH.
Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

o TLC: Starting material (lower Rf) should disappear. Product appears as a distinct yellow
spot.
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* NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

Downstream Functionalization: The "Activation"

The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline, a hyper-
electrophile. The 3-nitro group pulls electron density from the ring, making the C4-CI bond
significantly more labile to nucleophilic aromatic substitution (S

Ar) than in standard chloroquine precursors.

Workflow: Chlorination & Substitution[2][3][4][5]
Step A: Chlorination (The Activation)

Reaction: 7-Chloro-3-nitroquinolin-4-one + POCI

4,7-Dichloro-3-nitroquinoline

e Setup: Mix CAS 5350-50-5 (1.0 eq) with POCI

(5.0 eq).

o Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in
situ, drastically accelerating the reaction.

e Conditions: Reflux (105°C) for 1-2 hours.
o Workup (CRITICAL SAFETY): Remove excess POCI

under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.

o Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to
POCI

hydrolysis.

Step B: Nucleophilic Substitution (S

Ar)

Reaction: 4,7-Dichloro-3-nitroquinoline + Amine
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4-Amino-derivative

e Solvent: Isopropanol or Acetonitrile.
o Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCI.

o Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect
(activating C4) and the vinylogous position relative to the quinoline nitrogen.

Pharmaceutical Applications & Pathway Logic
A. Imidazo[4,5-c]quinoline Synthesis
(Immunomodulators)

This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a
3,4-diaminoquinoline scaffold.

e Mechanism:
o Displace C4-Cl with a primary amine (R-NH
).
o Reduce C3-NO

to C3-NH
(using H

/Pd-C or Fe/NH
Cl).

o Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.

» Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

B. Kinase Inhibitors (EGFR/PI3K)
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The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-
position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous
to the quinazoline class like Afatinib).

Visualizing the Core Workflow

The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-
5.
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Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.
Safety & Handling (MSDS Highlights)
e GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

» Handling: The nitro group poses a potential explosion hazard if heated to dryness in the
presence of strong alkalis or heavy metals.

» POCI

Warning: When performing the chlorination step, ensure all glassware is bone-dry. The
reaction generates HCI gas; use a caustic scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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